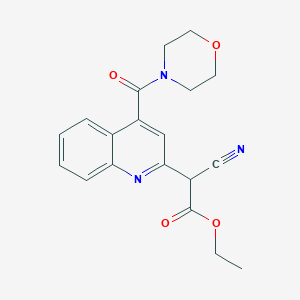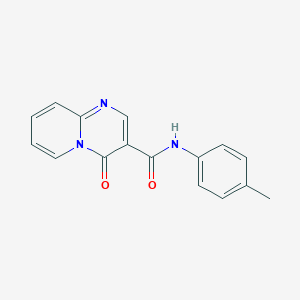
4-Chloro-2-fluoro-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at position 4, a fluorine atom at position 2, and a methyl group at position 6. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluoro-6-methylpyrimidine can be synthesized through several methods. One common method involves the diazotization of 2-amino-6-methylpyrimidine followed by fluorination and chlorination. The reaction typically involves the following steps:
Diazotization: 2-Amino-6-methylpyrimidine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Fluorination: The diazonium salt is then reacted with hydrogen fluoride to introduce the fluorine atom at position 2.
Chlorination: Finally, the compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at position 4.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to improve yield and purity. This can include the use of advanced catalysts, controlled temperatures, and pressure conditions to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The methyl group at position 6 can undergo electrophilic substitution reactions, such as halogenation or nitration.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-2-fluoro-6-methylpyrimidine, 4-thio-2-fluoro-6-methylpyrimidine, and 4-methoxy-2-fluoro-6-methylpyrimidine.
Electrophilic Substitution: Products include 4-chloro-2-fluoro-6-bromomethylpyrimidine and 4-chloro-2-fluoro-6-nitromethylpyrimidine.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-6-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-chloro-2-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets. The presence of the chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The methyl group at position 6 can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-fluoro-6-methylpyrimidine
- 4-Chloro-6-methoxy-2-methylpyrimidine
- 2-Fluoro-4-chloro-6-methylpyrimidine
Uniqueness
4-Chloro-2-fluoro-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups enhances its reactivity and selectivity in various chemical reactions and biological interactions .
Propriétés
IUPAC Name |
4-chloro-2-fluoro-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXKBIEVYZBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)
![2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B63164.png)


![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)







